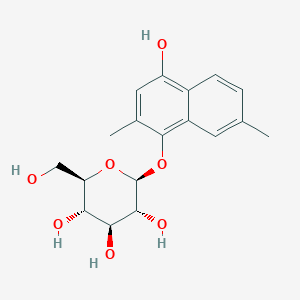
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring compound, often found as a secondary metabolite in plants. It is known for its unique chemical structure, which consists of a naphthalene core substituted with two methyl groups and two hydroxyl groups, along with a glucoside moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside typically involves the glycosylation of 2,7-dimethyl-1,4-dihydroxynaphthalene with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. Commonly used glucosyl donors include glucosyl bromide or glucosyl fluoride, and the reaction is carried out in the presence of a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound may involve extraction from plant sources known to contain it, such as Pholidota articulata . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity. The industrial process often includes steps such as purification through column chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
The biological effects of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside are primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxynaphthalene: Lacks the methyl and glucoside groups, making it less hydrophilic and potentially less bioactive.
2,7-Dimethylnaphthalene: Lacks the hydroxyl and glucoside groups, reducing its antioxidant properties.
Naphthalene-1-O-glucoside: Lacks the methyl groups, which may affect its overall stability and reactivity.
Uniqueness: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside stands out due to its combined structural features, which confer both hydrophilicity and bioactivity. The presence of both hydroxyl and glucoside groups enhances its solubility and potential therapeutic effects, making it a valuable compound for further research and application .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEFPRRKVCVENF-QFXBJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

